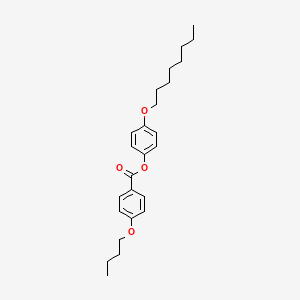
2,6-Dibromo-2,6-dimethylcyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-2,6-dimethylcyclohexanone is an organic compound with the molecular formula C8H12Br2O It is a derivative of cyclohexanone, where two bromine atoms and two methyl groups are substituted at the 2 and 6 positions of the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-2,6-dimethylcyclohexanone typically involves the bromination of 2,6-dimethylcyclohexanone. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like chloroform or carbon tetrachloride at a low temperature to prevent over-bromination and ensure selective substitution at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-2,6-dimethylcyclohexanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of substituted cyclohexanone derivatives.
Reduction Reactions: The compound can be reduced to 2,6-dimethylcyclohexanone using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can yield various products depending on the oxidizing agent used. For example, using potassium permanganate (KMnO4) can lead to the formation of carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, NH3, or RSH in polar solvents like water or alcohols.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: KMnO4 or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Substituted cyclohexanone derivatives.
Reduction: 2,6-Dimethylcyclohexanone.
Oxidation: Carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
2,6-Dibromo-2,6-dimethylcyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-2,6-dimethylcyclohexanone involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic substitution reactions, making it a versatile reagent in organic synthesis. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which can stabilize reaction intermediates and facilitate various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylcyclohexanone: Lacks the bromine atoms, making it less reactive in electrophilic substitution reactions.
2,6-Dichloro-2,6-dimethylcyclohexanone: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and chemical properties.
2,6-Diiodo-2,6-dimethylcyclohexanone: Contains iodine atoms, which can result in different reaction pathways due to the larger atomic size and different electronegativity of iodine.
Uniqueness
2,6-Dibromo-2,6-dimethylcyclohexanone is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and properties compared to its chloro, iodo, and non-halogenated analogs. The bromine atoms enhance the compound’s electrophilicity, making it a valuable reagent in organic synthesis and various chemical applications.
Propriétés
Numéro CAS |
56829-67-5 |
|---|---|
Formule moléculaire |
C8H12Br2O |
Poids moléculaire |
283.99 g/mol |
Nom IUPAC |
2,6-dibromo-2,6-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H12Br2O/c1-7(9)4-3-5-8(2,10)6(7)11/h3-5H2,1-2H3 |
Clé InChI |
IBRJQONSKWMWMH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(C1=O)(C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


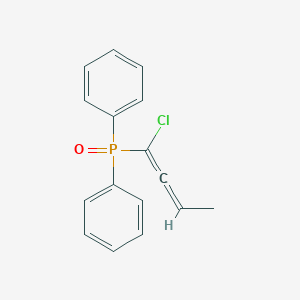
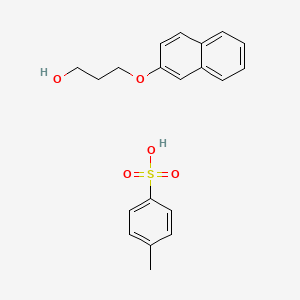
![2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14622389.png)
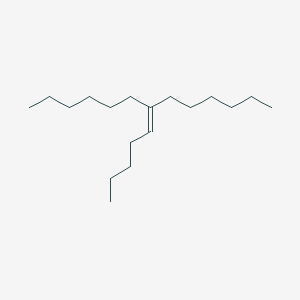


![N,N'-[(4-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14622419.png)
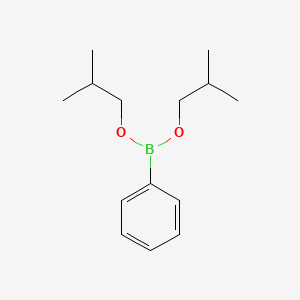
![5-[(4-Methoxyphenyl)methyl]-2-methylpyridine](/img/structure/B14622430.png)
![4-[[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzonitrile](/img/structure/B14622432.png)
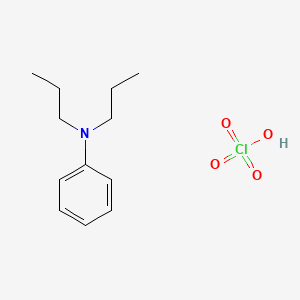
![1-[3-(Trimethylsilyl)propyl]pyrrolidine](/img/structure/B14622435.png)
